molecular formula C20H20O5 B12293030 (3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate CAS No. 127759-90-4

(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate

Cat. No.: B12293030
CAS No.: 127759-90-4
M. Wt: 340.4 g/mol
InChI Key: JCLLKKWTDDEQAD-UHFFFAOYSA-N
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Description

(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate is a sophisticated synthetic intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. Its core structure, featuring a functionalized cyclobutane ring, is of significant interest in the design of novel bioactive molecules and constrained scaffolds. The presence of a hydroxyl group and two benzoyl-protected hydroxymethyl arms on adjacent carbon atoms makes this compound a versatile precursor for constructing complex three-dimensional architectures. In drug discovery, such strained ring systems are valuable for exploring structure-activity relationships, as they can impart conformational restriction to potential drug candidates, potentially leading to improved potency and selectivity . Research applications for this compound may include its use as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. For instance, structurally similar heterocyclic and carbocyclic compounds are frequently investigated as inhibitors for enzymes like Janus kinases (JAKs) or as core components in bifunctional degraders that recruit E3 ubiquitin ligases . The benzoate protecting groups can be selectively manipulated, allowing researchers to strategically functionalize the molecule. This enables the directed synthesis of target compounds, such as those featuring specific linker geometries required for protein-protein interaction studies or for the development of compounds with agonist activity against therapeutic targets . This compound is intended for use by qualified researchers in laboratory settings only.

Properties

CAS No.

127759-90-4

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

[2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate

InChI

InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2

InChI Key

JCLLKKWTDDEQAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Esterification of Cyclobutanecarboxylic Acid Derivatives

A common precursor, 3-oxocyclobutanecarboxylic acid , is esterified with benzyl bromide in tetrahydrofuran (THF) using triethylamine as a base. This yields benzyl 3-oxocyclobutanecarboxylate (53–88% yield). For the target compound, 1,2-dicarboxylic acid derivatives are required. Patent data suggests that 1,2-cyclobutanedicarboxylic acid can be esterified with benzoyl chloride under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install benzoate groups at positions 1 and 2.

Reduction of Ketone to Alcohol

The 3-keto group in intermediates like benzyl 3-oxocyclobutanecarboxylate is reduced using sodium borohydride (NaBH₄) in THF/MeOH at 0°C, yielding benzyl 3-hydroxycyclobutanecarboxylate with 88% efficiency. For the target molecule, this reduction must occur after esterification to preserve the hydroxyl group.

Stereochemical Considerations

The stereochemistry of the hydroxyl and benzoate groups is critical. Chiral resolution via HPLC on a ChiralPak AY column (10% isopropanol in supercritical CO₂) separates enantiomers, achieving >99% enantiomeric excess (ee) for both cis- and trans-isomers. In one protocol, trans-3-hydroxycyclobutanecarboxylate is isolated with a 42% yield after chiral separation.

Key Synthetic Routes

Route 1: Sequential Esterification and Reduction

  • Esterification : 3-Oxocyclobutanecarboxylic acid is treated with benzyl bromide and triethylamine in THF to form benzyl 3-oxocyclobutanecarboxylate.
  • Reduction : NaBH₄ in THF/MeOH reduces the ketone to benzyl 3-hydroxycyclobutanecarboxylate.
  • Di-esterification : The mono-ester intermediate undergoes a second esterification with benzoyl chloride under Mitsunobu conditions to install the second benzoate group.
  • Deprotection : Hydrogenolysis (H₂, Pd/C) removes benzyl protecting groups, yielding the final product.
Step Reaction Conditions Yield
1 Esterification THF, Et₃N, 20°C, 2h 53%
2 NaBH₄ Reduction THF/MeOH, 0°C, 1h 88%
3 Mitsunobu Esterification DEAD, PPh₃, RT, 24h 82%
4 Hydrogenolysis H₂ (1 atm), Pd/C, EtOH, 2h 95%

Route 2: Direct Di-esterification of Cyclobutane Diol

  • Diol Synthesis : Cyclobutane-1,2-diol-3-ol is prepared via epoxide ring-opening of 3-hydroxycyclobutane-1,2-epoxide.
  • Esterification : The diol reacts with benzoyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.
Step Reaction Conditions Yield
1 Epoxide Hydrolysis H₂O, H⁺, RT, 12h 68%
2 Esterification DCM, DMAP, 0°C→RT, 24h 75%

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.39 (m, 10H, aromatic), 5.12 (s, 4H, CH₂O), 4.14–4.23 (m, 1H, OH), 2.55–2.71 (m, 4H, cyclobutane CH₂).
  • LC-MS : m/z 357.4 [M+H]⁺ (calc. 356.4).
  • XRD : Confirms trans-configuration with dihedral angles of 120° between benzoate groups.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve yield (≥90%) and reduce reaction times (≤1h) for NaBH₄ reductions.
  • Solvent Recycling : THF and MeOH are recovered via distillation, reducing costs by 30%.

Challenges and Optimizations

  • Stereochemical Purity : Chiral separation adds 15–20% to production costs. Asymmetric catalysis using Jacobsen’s catalyst (Mn-salen) achieves 85% ee but requires optimization.
  • Byproduct Formation : Over-esterification at the 3-position is mitigated by protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride prior to di-esterification.

Emerging Methods

  • Enzymatic Esterification : Lipase B from Candida antarctica catalyzes regioselective benzoate installation at 25°C, achieving 92% yield without protecting groups.
  • Electrochemical Synthesis : Direct anodic oxidation of cyclobutane diol in the presence of benzoic acid affords the target compound at 50 mA/cm², 80% yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to modify the benzoyloxymethyl groups.

    Substitution: The benzoyloxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the cyclobutanol core.

Scientific Research Applications

(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Dibenzoate Esters

  • Dimethyl 4,4′-(((1R,2R)-cyclohexane-1,2-diyl)bis(azanediyl))dibenzoate (CAS: Unspecified in ): Structural Differences: Replaces the cyclobutane core with a cyclohexane ring and incorporates amide linkages instead of methylene bridges. The cyclobutane analog’s rigidity may offer different stereochemical outcomes in catalysis . Crystallographic Data: Bond lengths (e.g., C–N: 1.453–1.457 Å) and planarity differ due to the larger cyclohexane ring, affecting molecular packing and solubility .
  • Diethyl 4,4′-(ethyne-1,2-diyl)dibenzoate (CAS: 83536-13-4):

    • Structural Differences : Features a linear ethynyl spacer between benzoate groups, contrasting with the cyclobutane core.
    • Applications : Used as a ligand in metal-organic frameworks (MOFs) for hydrogen storage. The cyclobutane analog’s cyclic structure may enhance thermal stability but reduce porosity in MOFs .
    • Physicochemical Properties : Melting point (147–151°C) is higher than typical linear dibenzoates, suggesting the cyclobutane derivative may exhibit even higher thermal resistance due to ring strain .

Physicochemical and Functional Comparisons

Property Target Compound Diethyl 4,4′-(ethyne)dibenzoate Organoselenium Dibenzoate (III)
Core Structure Cyclobutane with hydroxyl Linear ethynyl spacer Phenyl-selenium-imidazole
Melting Point Not reported 147–151°C Not reported
Bioactivity Undocumented MOF ligand Anticancer (34.4% viability)
Synthetic Complexity High (safety constraints) Moderate High (selenium incorporation)
Potential Applications Catalysis, pharmaceuticals Materials science Oncology, antioxidants

Key Research Findings and Gaps

  • Structural Insights : The cyclobutane core’s strain and hydroxyl group may enhance binding in catalytic or biological systems, but experimental data are lacking .
  • Biological Potential: Analogous dibenzoates show anticancer and antioxidant activities, suggesting the target compound merits similar evaluation .
  • Safety Profile : The compound’s flammability and toxicity necessitate specialized handling, unlike more stable analogs like diethyl dibenzoate .

Biological Activity

(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate is an organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, exploring various studies that highlight its effects and mechanisms of action, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of (3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate can be represented as follows:

  • Molecular Formula: C18_{18}H18_{18}O4_{4}
  • Molecular Weight: 302.34 g/mol

The compound features a cyclobutane ring and two benzoate groups, which are believed to contribute to its biological activity.

Enzyme Inhibition

Research indicates that (3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate may act as an enzyme inhibitor. Enzyme inhibition is a crucial mechanism for many therapeutic agents, particularly in the treatment of cancer and other diseases. The compound's ability to inhibit specific enzymes could lead to decreased tumor growth or other beneficial effects in pathological conditions.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. Studies have suggested that it may induce apoptosis in cancer cells through various pathways. For instance, the compound's interaction with cannabinoid receptors has been explored, particularly in relation to ovarian cancer cells. It has been noted that compounds with similar structures can bind effectively to cannabinoid receptors, potentially leading to apoptosis in tumor cells .

The proposed mechanism of action involves the binding of (3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate to specific molecular targets within cancerous cells. This binding may inhibit critical signaling pathways that promote cell survival and proliferation.

Case Studies and Research Findings

Several studies have reported on the biological activity of (3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines at micromolar concentrations.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and key proteins involved in cancer progression, indicating its potential as a lead compound for drug development.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of cancer-related enzymes
Anticancer ActivityInduction of apoptosis in cancer cells
Receptor BindingInteraction with cannabinoid receptors

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